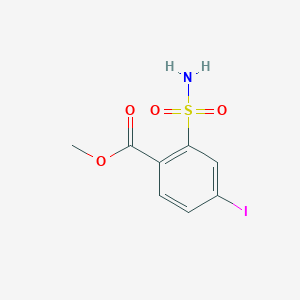

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Overview

Description

Methyl 2-(aminosulfonyl)benzoate is a benzoate ester that is methyl benzoate substituted by a sulfamoyl group at position 2 . It is a metabolite of the herbicide metsulfuron-methyl . It has a role as a marine xenobiotic metabolite . It is a benzoate ester, a sulfonamide, and a methyl ester .

Synthesis Analysis

Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular formula of Methyl 2-(aminosulfonyl)benzoate is C8H9NO4S . The InChI is InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) .Chemical Reactions Analysis

Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The molecular weight of Methyl 2-(aminosulfonyl)benzoate is 215.23 g/mol .Scientific Research Applications

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has also been used in the synthesis of biologically active compounds such as peptides and proteins, as well as in the synthesis of compounds with fluorescent or photoluminescent properties. In addition, this compound has been used in the synthesis of compounds with potential therapeutic applications, including anti-cancer agents.

Mechanism of Action

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a sulfonamide derivative of 4-iodobenzoic acid, and as such, it is capable of forming covalent bonds with nucleophilic sites on biological molecules. This compound can form covalent bonds with amino acids, proteins, and other biological molecules, and these covalent bonds can lead to the formation of new compounds with different properties. For example, this compound can be used to form peptide bonds between amino acids, leading to the synthesis of new peptides and proteins.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been found to bind to certain receptors, such as the estrogen receptor, and can modulate the activity of these receptors. This compound has also been found to have anti-inflammatory and anti-oxidant effects, and it has been suggested that this compound may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high purity, which makes it ideal for use in sensitive experiments. In addition, this compound is relatively easy to synthesize, and it is relatively inexpensive compared to other reagents. On the other hand, this compound is relatively unstable and can degrade over time, so it should be used as soon as possible after synthesis. In addition, this compound is a sulfonamide derivative, so it can react with nucleophilic sites on biological molecules, which can lead to the formation of unwanted products.

Future Directions

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester has a number of potential future applications. For example, this compound could be used in the development of new drugs or agrochemicals with improved properties. This compound could also be used to synthesize new compounds with fluorescent or photoluminescent properties, which could be used in medical imaging or other applications. In addition, this compound could be used to synthesize new compounds with potential therapeutic applications, such as anti-cancer agents. Finally, this compound could be used to synthesize new compounds with improved stability and solubility, which could be used in a variety of applications.

properties

IUPAC Name |

methyl 4-iodo-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZERRHAHFNNWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449405 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144550-79-8 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

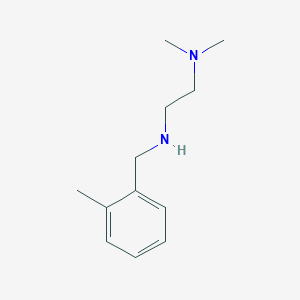

![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)

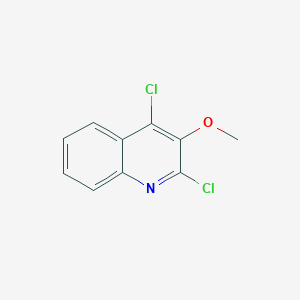

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)

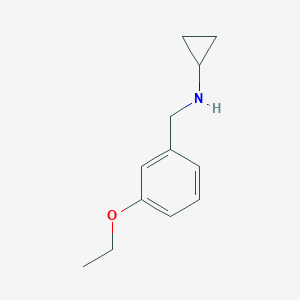

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)